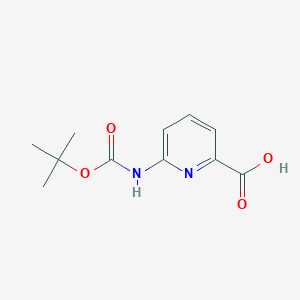

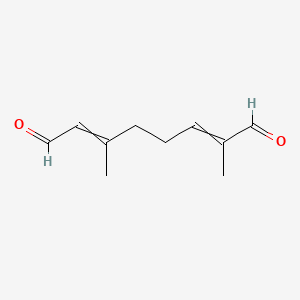

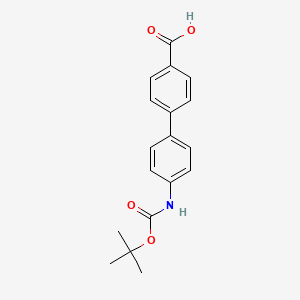

![molecular formula C16H17N3S2 B1344417 4-ethyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-thiol CAS No. 862652-86-6](/img/structure/B1344417.png)

4-ethyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Comprehensive Analysis of 4-ethyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-thiol

The compound 4-ethyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, a heterocyclic compound that has garnered significant interest due to its wide applications in medicine, pharmacy, agriculture, and material science . The specific structure of this compound suggests it may possess unique physical, chemical, and potentially biological properties that merit detailed investigation.

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives typically involves multi-step reactions, starting from simple precursors such as potassium dithiocarbazinate and hydrazine hydrate, followed by cyclization and condensation reactions . The synthesis process is often optimized to yield the desired product in excellent yield and purity, confirmed by various characterization techniques such as chromatography, NMR, and X-ray diffraction .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is often elucidated using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice . Density functional theory (DFT) calculations complement experimental methods by predicting the geometry, vibrational frequencies, and electronic properties of the molecules in their ground state . These theoretical studies help in understanding the conformational flexibility and the stability of different tautomeric forms, such as thiol/thione tautomerism .

Chemical Reactions Analysis

1,2,4-triazole derivatives can undergo various chemical reactions, including intramolecular cyclization, S-alkylation, and nucleophilic substitution . The reactivity of these compounds is influenced by the electronic characteristics of the substituents, which can be investigated through AM1 semiempirical calculations and other quantum chemical methods . These studies provide insights into the regioselectivity of reactions and the potential for further chemical modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are characterized using a range of techniques, including elemental analysis, NMR spectroscopy, mass spectrometry, and thermal analysis . The solubility, melting point, and thermal stability are important parameters that determine the practical applications of these compounds. Additionally, the prediction of pharmacological activity using computer programs like PASS suggests potential biological relevance, which can be further explored through experimental studies .

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activities

The compound and its derivatives have been explored for their antimicrobial properties. Research has focused on synthesizing novel 1,2,4-triazole derivatives and evaluating their antimicrobial activities against various microorganisms. Some of these synthesized compounds have shown good to moderate activities, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).

Antioxidative Activity

A series of S-substituted derivatives of 3-[2-[(4-methylphenyl)amino]ethyl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thiones was synthesized, and their free radical scavenging activity was screened. One specific derivative demonstrated excellent antioxidant activity, significantly higher than that of the control, showcasing the potential of these compounds in oxidative stress management (Tumosienė et al., 2014).

Anticancer Potential

The effects of 1,2,4-triazole-3-thiol derivatives bearing the hydrazone moiety on cancer cell migration and the growth of melanoma, breast, and pancreatic cancer spheroids were studied. Some derivatives were identified as highly active, inhibiting all cancer cell migration and showing selectivity towards cancer cells, indicating their potential as anticancer and antimetastatic agents (Šermukšnytė et al., 2022).

Corrosion Inhibition

The compound and its benzimidazole derivatives have been investigated as corrosion inhibitors for mild steel in acidic environments. These studies revealed that the inhibition efficiency improves with increasing concentration, indicating their effectiveness in protecting against corrosion. The adsorption of these inhibitors on mild steel surfaces followed the Langmuir adsorption isotherm, suggesting a potential application in industrial corrosion protection (Yadav et al., 2013).

Propiedades

IUPAC Name |

4-ethyl-3-[5-methyl-4-(4-methylphenyl)thiophen-3-yl]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3S2/c1-4-19-15(17-18-16(19)20)13-9-21-11(3)14(13)12-7-5-10(2)6-8-12/h5-9H,4H2,1-3H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKZLCVGOXTCNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CSC(=C2C3=CC=C(C=C3)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

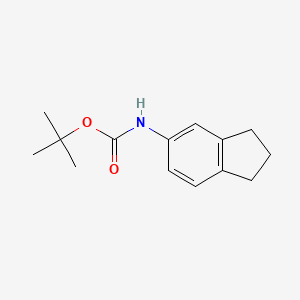

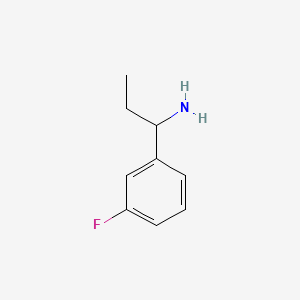

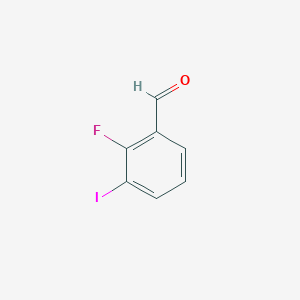

![[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1344334.png)

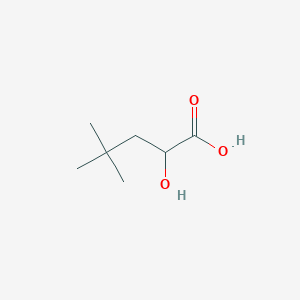

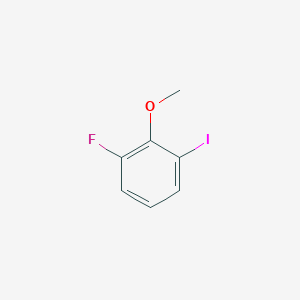

![Carbamic acid, [2-[(aminothioxomethyl)amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B1344347.png)